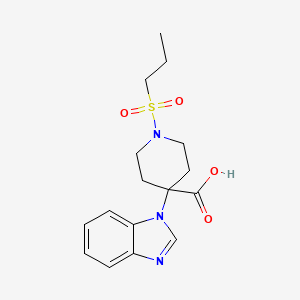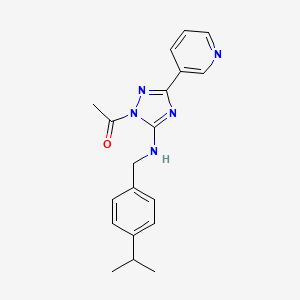![molecular formula C13H19NO2 B5292162 N-[1-(4-methoxyphenyl)propyl]propanamide](/img/structure/B5292162.png)
N-[1-(4-methoxyphenyl)propyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-methoxyphenyl)propyl]propanamide, also known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2013 and has gained popularity among researchers due to its potent effects on the endocannabinoid system.
Mecanismo De Acción
N-[1-(4-methoxyphenyl)propyl]propanamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to a cascade of downstream effects. This activation of the endocannabinoid system has been shown to have a variety of effects on the body, including pain relief and anti-inflammatory effects.
Biochemical and physiological effects:
N-[1-(4-methoxyphenyl)propyl]propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to have potent analgesic properties, reducing pain in animal models of chronic pain. Additionally, N-[1-(4-methoxyphenyl)propyl]propanamide has been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(4-methoxyphenyl)propyl]propanamide in lab experiments is its potency. It has been found to be more potent than other synthetic cannabinoids, making it useful for studying the endocannabinoid system. However, one limitation of using N-[1-(4-methoxyphenyl)propyl]propanamide is its potential for abuse. It is important to use caution when handling this compound and to follow proper safety protocols.
Direcciones Futuras
There are many potential future directions for research on N-[1-(4-methoxyphenyl)propyl]propanamide. One area of interest is its potential use as a treatment for chronic pain. Additionally, further research is needed to fully understand its anti-inflammatory effects and its potential use in treating inflammatory diseases. Finally, more research is needed to fully understand the potential risks associated with the use of N-[1-(4-methoxyphenyl)propyl]propanamide and to develop strategies for minimizing these risks.
Métodos De Síntesis
The synthesis of N-[1-(4-methoxyphenyl)propyl]propanamide involves the condensation of 4-methoxyphenylacetonitrile and cyclohexanone to form the intermediate 1-(4-methoxyphenyl)-2-cyclohexylideneaminopropan-1-one. This intermediate is then reacted with isopropylamine to form the final product, N-[1-(4-methoxyphenyl)propyl]propanamide.
Aplicaciones Científicas De Investigación
N-[1-(4-methoxyphenyl)propyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic properties and has been investigated as a potential treatment for chronic pain. Additionally, N-[1-(4-methoxyphenyl)propyl]propanamide has been studied for its potential anti-inflammatory effects and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-12(14-13(15)5-2)10-6-8-11(16-3)9-7-10/h6-9,12H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDGDEAXHRHURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)

![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)
![3-[5-(2-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5292102.png)
![1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)
![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)
![4-(4-fluoropiperidin-1-yl)-7-(isoxazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5292132.png)
![(1R*,2R*,6S*,7S*)-4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5292138.png)
![7-amino-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5292139.png)
![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5292143.png)


![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292156.png)